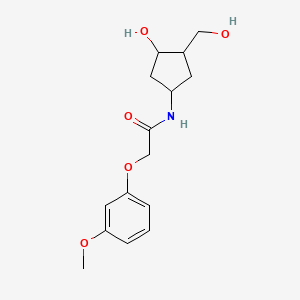

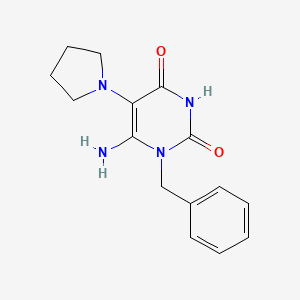

![molecular formula C35H27ClN2O2S B2753516 N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine CAS No. 477887-82-4](/img/structure/B2753516.png)

N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine is a useful research compound. Its molecular formula is C35H27ClN2O2S and its molecular weight is 575.12. The purity is usually 95%.

BenchChem offers high-quality N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation Reactions and Intermediate Formation

The oxidation of indole derivatives, like tetrahydrocarbazole, with m-chloroperbenzoic acid, demonstrates the formation of N-benzoyl-o-aminophenol alongside other intermediates such as hydroxy-3H-indole and indol-3(2H)-one. The process involves an unstable tertiary amine intermediate leading to the formation of N-benzoyl-o-aminophenol, highlighting the compound's role in synthesizing complex organic molecules and intermediates. This reaction pathway showcases the compound's application in organic synthesis, particularly in the formation of o-aminophenol derivatives and understanding the mechanisms of oxidation reactions (Hino et al., 1983).

Crystal Structure Analysis

The crystal structure of related compounds, such as 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate, has been studied to understand the molecular geometry and intermolecular interactions of complex molecules. These studies provide insights into the planarity of the central CN2S2 residue and the dihedral angles between various molecular rings, essential for designing drugs and materials with specific properties. Such structural analyses contribute to the broader field of crystallography and molecular design (Ramli et al., 2015).

Reactivity with Sulfur-Centered Radicals

The reactivity of indolinonic and quinolinic aromatic aminoxyls with sulfur-centered radicals has been explored, indicating that these compounds readily react to form deoxygenated derivatives, such as the corresponding amine. This reactivity is critical for understanding radical-mediated organic reactions and developing synthetic methodologies for amines substituted with various functional groups, offering a pathway to synthesize biologically active molecules and explore radical chemistry (Damiani et al., 1999).

Development of Transparent Aromatic Polyimides

Research into the synthesis of transparent polyimides with high refractive indices and small birefringences involves the utilization of thiophenyl-substituted benzidines. These materials, synthesized through polycondensation reactions, demonstrate the compound's application in creating high-performance polymers with desirable optical and thermal properties. Such developments are significant for the fields of materials science and engineering, offering new solutions for optical applications and electronic devices (Tapaswi et al., 2015).

properties

IUPAC Name |

[(E)-[1-(4-chlorophenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]methylideneamino] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H27ClN2O2S/c1-24-12-19-30(20-13-24)41-34-27(23-37-40-35(39)26-10-6-3-7-11-26)14-21-32-31(34)22-33(25-8-4-2-5-9-25)38(32)29-17-15-28(36)16-18-29/h2-13,15-20,22-23H,14,21H2,1H3/b37-23+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGMDASLRAXOKT-GUBAARJWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C=NOC(=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/C=N/OC(=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H27ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

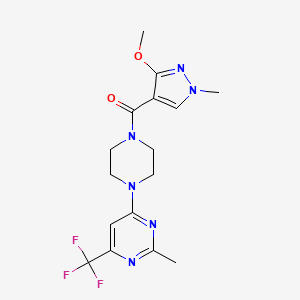

![(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2753434.png)

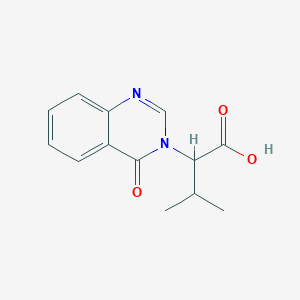

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2753439.png)

![2-[2-[(2-Chloroacetyl)amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753445.png)

![6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2753447.png)

![2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2753449.png)

![3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753452.png)